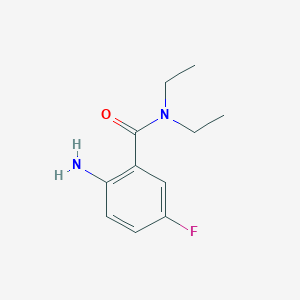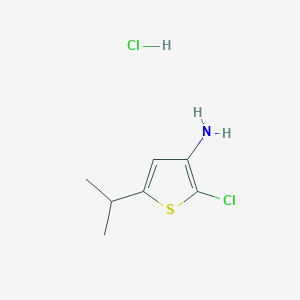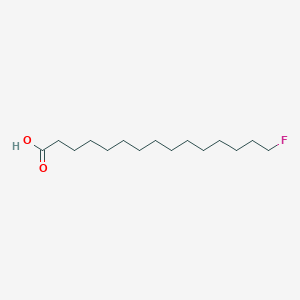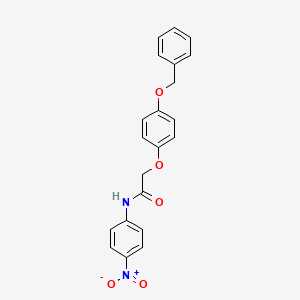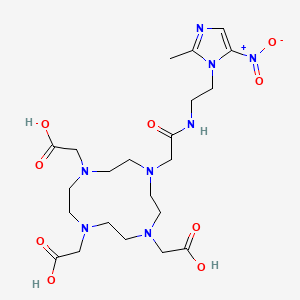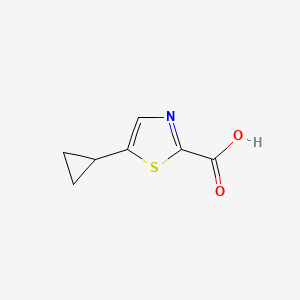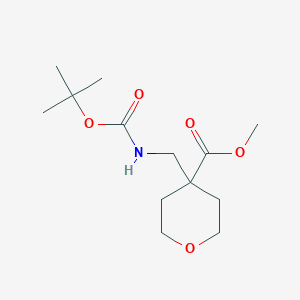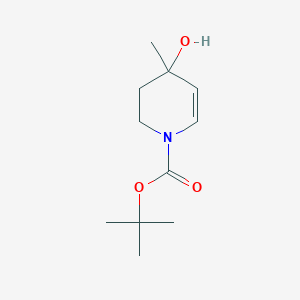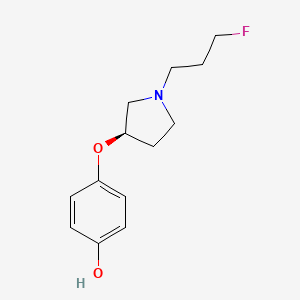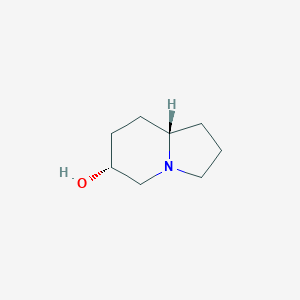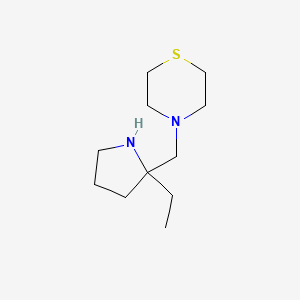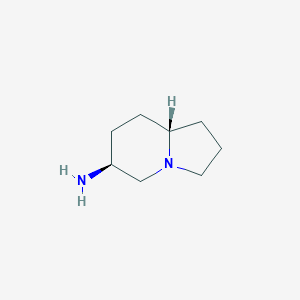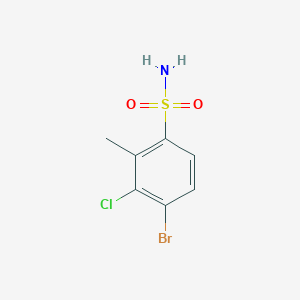
4-Bromo-3-chloro-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-chloro-2-methylbenzenesulfonamide is an organic compound with the molecular formula C7H7BrClNO2S. It is a derivative of benzenesulfonamide, featuring bromine, chlorine, and methyl substituents on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-chloro-2-methylbenzenesulfonamide typically involves multi-step reactions starting from benzene derivatives. The process includes:
Bromination: Introduction of the bromine atom using bromine (Br2) in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3).
Chlorination: Introduction of the chlorine atom using chlorine (Cl2) in the presence of a catalyst like aluminum chloride (AlCl3).
Methylation: Introduction of the methyl group via Friedel-Crafts alkylation using methyl chloride (CH3Cl) and AlCl3.
Sulfonamide Formation: The final step involves the reaction of the substituted benzene with sulfonamide reagents under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-chloro-2-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: Such as nucleophilic substitution where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: Such as Suzuki-Miyaura coupling, where the compound reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Coupling Reactions: Palladium catalysts (Pd) and boron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
4-Bromo-3-chloro-2-methylbenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-3-chloro-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-methylbenzenesulfonamide
- 3-Chloro-2-methylbenzenesulfonamide
- 4-Chloro-3-methylbenzenesulfonamide
Uniqueness
4-Bromo-3-chloro-2-methylbenzenesulfonamide is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and biological activity. This combination of substituents can provide distinct properties compared to other similar compounds .
Properties
Molecular Formula |
C7H7BrClNO2S |
|---|---|
Molecular Weight |
284.56 g/mol |
IUPAC Name |
4-bromo-3-chloro-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H7BrClNO2S/c1-4-6(13(10,11)12)3-2-5(8)7(4)9/h2-3H,1H3,(H2,10,11,12) |
InChI Key |
QZPNLZNFGLTPMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Br)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


